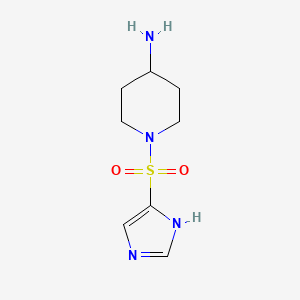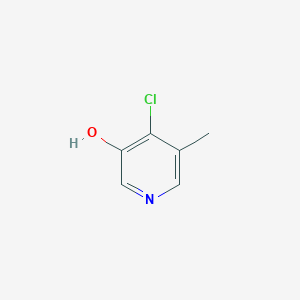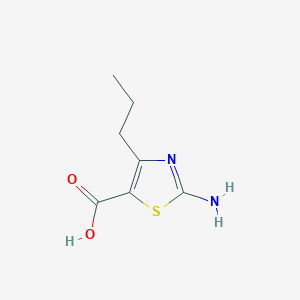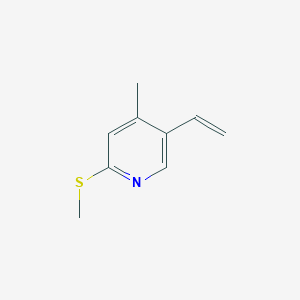
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine is a compound that features both an imidazole ring and a piperidine ring. These structural motifs are significant in medicinal chemistry due to their presence in various biologically active molecules. The imidazole ring is known for its role in enzyme inhibition and receptor binding, while the piperidine ring is a common scaffold in pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine can undergo various chemical reactions including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Catalytic HBr and DMSO can be used for the oxidation of ketones followed by imidazole condensation.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disubstituted imidazoles, while reduction can produce sulfides.
Applications De Recherche Scientifique
1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can act as an enzyme inhibitor or receptor ligand, making it useful in biochemical studies.
Industry: It can be used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
1-(Piperidin-4-yl)-1H-imidazole: Similar structure but lacks the sulfonyl group.
4-(1H-Imidazol-1-yl)phenol: Contains an imidazole ring but has a phenol group instead of a piperidine ring.
Uniqueness: 1-((1H-Imidazol-4-yl)sulfonyl)piperidin-4-amine is unique due to the presence of both the imidazole and piperidine rings along with the sulfonyl group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .
Propriétés
Formule moléculaire |
C8H14N4O2S |
|---|---|
Poids moléculaire |
230.29 g/mol |
Nom IUPAC |
1-(1H-imidazol-5-ylsulfonyl)piperidin-4-amine |
InChI |
InChI=1S/C8H14N4O2S/c9-7-1-3-12(4-2-7)15(13,14)8-5-10-6-11-8/h5-7H,1-4,9H2,(H,10,11) |
Clé InChI |
KCWBJKFBOCNBPP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)S(=O)(=O)C2=CN=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(4-Fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B11805358.png)

